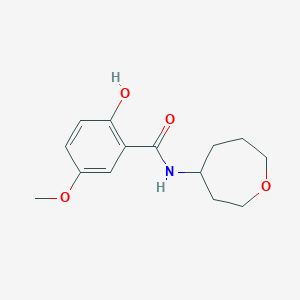
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of a hydroxy group at the 2-position, a methoxy group at the 5-position, and an oxepan-4-yl group attached to the nitrogen atom of the benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-methoxybenzoic acid and oxepan-4-amine.
Amide Formation: The carboxylic acid group of 2-hydroxy-5-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with oxepan-4-amine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 2-position can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the oxepan-4-yl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-5-methoxybenzamide: Lacks the oxepan-4-yl group, which may result in different binding properties and biological activities.
2-hydroxy-5-methoxy-N-(piperidin-4-yl)benzamide: Contains a piperidine ring instead of an oxepane ring, which may affect its chemical reactivity and interactions with biological targets.
Uniqueness
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide is unique due to the presence of the oxepan-4-yl group, which can influence its chemical and biological properties. This structural feature may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-4-5-13(16)12(9-11)14(17)15-10-3-2-7-19-8-6-10/h4-5,9-10,16H,2-3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBOZAYWYLUPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
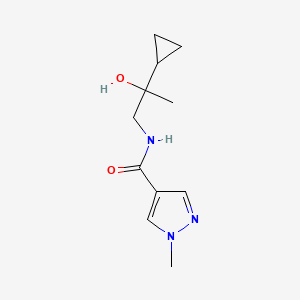
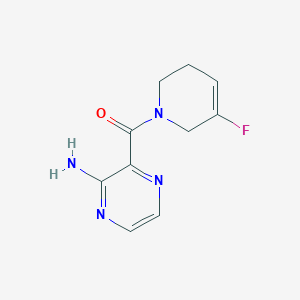
![(2S)-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B7410506.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7410509.png)
![4-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7410514.png)
![1-[[(5-methyl-1H-pyrazol-3-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7410516.png)
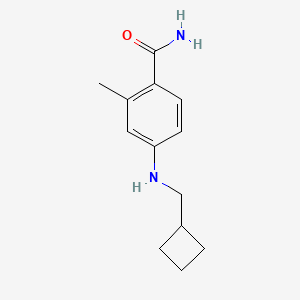
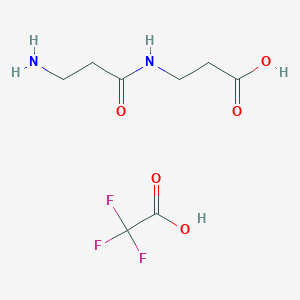
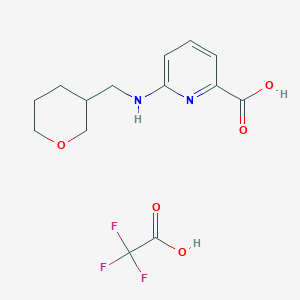
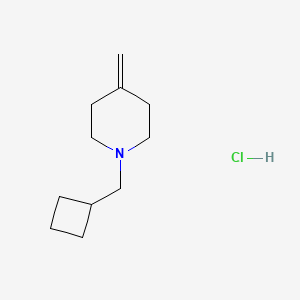
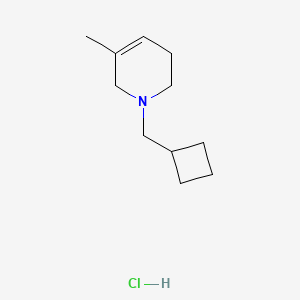
![2-[(4-Chloropyrazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7410563.png)
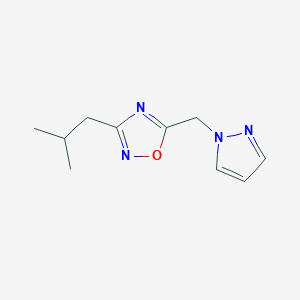
![4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7410581.png)
